molecular formula C14H15BrF5NO B8176601 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4,4-difluoropiperidine

1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4,4-difluoropiperidine

Cat. No.: B8176601
M. Wt: 388.17 g/mol
InChI Key: XXJYGVIFJDNECL-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4,4-difluoropiperidine is a complex organic compound that features a combination of bromine, fluorine, and trifluoroethoxy groups attached to a benzyl and piperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4,4-difluoropiperidine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a benzyl precursor followed by the introduction of the trifluoroethoxy group through nucleophilic substitution. The final step involves the coupling of the difluoropiperidine moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the bromination and substitution reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4,4-difluoropiperidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials with specific functionalities.

    Biological Studies: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The trifluoroethoxy and difluoropiperidine groups can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)piperidine
  • 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4-fluoropiperidine
  • 1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4,4,4-trifluoropiperidine

Uniqueness

1-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-4,4-difluoropiperidine stands out due to the presence of both bromine and multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability, lipophilicity, and ability to interact with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[[3-bromo-2-(2,2,2-trifluoroethoxy)phenyl]methyl]-4,4-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrF5NO/c15-11-3-1-2-10(12(11)22-9-14(18,19)20)8-21-6-4-13(16,17)5-7-21/h1-3H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJYGVIFJDNECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=C(C(=CC=C2)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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